Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-imidazole-2-carboxylate
Description
Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-imidazole-2-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound’s structure includes an imidazole ring, which is a five-membered ring containing two nitrogen atoms, making it a versatile building block in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
methyl 1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]imidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(16)13-7-6-14(4)8(12-7)9(15)17-5/h6H,1-5H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKBQNSUPDETCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(C(=N1)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464111 | |
| Record name | METHYL 4-(TERT-BUTOXYCARBONYLAMINO)-1-METHYL-1H-IMIDAZOLE-2-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500701-36-0 | |
| Record name | METHYL 4-(TERT-BUTOXYCARBONYLAMINO)-1-METHYL-1H-IMIDAZOLE-2-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1.1 Boc Protection of Amino Group
The key step in preparing methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-imidazole-2-carboxylate is the introduction of the Boc protecting group on the amino substituent at the 4-position of the imidazole ring. This is typically achieved by reacting the corresponding 4-amino-1-methyl-1H-imidazole-2-carboxylate intermediate with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
- Typical Reaction Conditions:
- Reagents: di-tert-butyl dicarbonate (Boc2O), base (e.g., sodium hydroxide or 4-dimethylaminopyridine (DMAP))
- Solvents: organic solvents such as acetonitrile or dichloromethane
- Temperature: ambient to mild heating (0°C to room temperature)
- Reaction time: several hours to overnight
This reaction selectively protects the amino group without affecting the methyl ester or the imidazole ring system.
1.2 Formation of the Imidazole Core
The imidazole ring is commonly constructed by cyclization reactions involving suitable precursors such as aldehydes, oxalaldehyde, and ammonium hydroxide or amines under controlled pH and temperature conditions.
- Typical Procedure:
- React aldehyde derivatives with oxalaldehyde and ammonium hydroxide
- Conditions: 0°C to room temperature, 2–3 days for complete cyclization
- Purification: flash column chromatography to isolate the imidazole intermediate before Boc protection
This approach ensures the formation of the 1-methyl-1H-imidazole-2-carboxylate scaffold with high regioselectivity.
The methyl ester at the 2-carboxylate position is often introduced via esterification of the corresponding carboxylic acid or through the use of ester-containing precursors.
- Common methods include Fischer esterification or direct methylation using methyl iodide in the presence of a base.
Industrial and Continuous Flow Methods
In industrial production, continuous flow microreactor systems have been employed to enhance reaction control, yield, and scalability for Boc-protected compounds, including this compound analogs.
- Advantages:
- Precise temperature and reaction time control
- Improved safety handling of reactive reagents like Boc2O
- Enhanced reproducibility and product purity
- Reduced reaction times compared to batch processes
Purification and Characterization Techniques
3.1 Chromatographic Purification
- Flash column chromatography using silica gel is standard, with solvent gradients starting from low polarity solvents (e.g., dichloromethane) gradually increasing polarity with methanol or acetic acid modifiers.
- Reverse-phase High-Performance Liquid Chromatography (HPLC) with C18 columns and acetonitrile/water gradients containing 0.1% trifluoroacetic acid is effective for final purification and purity assessment.
3.2 Spectroscopic Characterization
- NMR Spectroscopy (¹H and ¹³C NMR):
- Boc tert-butyl protons appear as a singlet near δ 1.4 ppm
- Carbonyl carbons of Boc group resonate near δ 155 ppm
- Imidazole protons resonate between δ 7.0–7.5 ppm
- Methyl ester protons appear near δ 3.7 ppm
- Infrared (IR) Spectroscopy:
- Characteristic Boc carbonyl stretch at 1680–1720 cm⁻¹
- Broad O–H stretch for carboxylic acid (if present) around 2500–3300 cm⁻¹
- Mass Spectrometry (ESI-MS):
- Detection of [M+H]⁺ or [M−H]⁻ ions confirming molecular weight
- Fragmentation patterns consistent with Boc and imidazole moieties
Reaction Optimization and Yield Data
| Parameter | Typical Range/Value | Effect on Reaction |
|---|---|---|
| Boc2O equivalents | 1.1 – 1.5 eq | Ensures complete amino group protection |
| Base type | Sodium hydroxide, DMAP | Catalyzes Boc protection |
| Solvent | Acetonitrile, dichloromethane | Influences solubility and reaction rate |
| Temperature | 0°C to room temperature | Controls reaction selectivity and rate |
| Reaction time | 2 – 24 hours | Longer times improve yield but risk side reactions |
| Purification solvent | DCM/methanol gradient | Optimizes separation of product and impurities |
Typical yields for the Boc protection step range from 70% to 90% under optimized conditions.
Research Findings and Challenges
- Stability: The Boc group provides stability during multi-step syntheses but requires careful deprotection under acidic conditions to avoid side reactions, especially in acid-sensitive substrates.
- Crystallization: Single crystals suitable for X-ray crystallography can be grown by slow evaporation from ethanol/water mixtures, aiding structural confirmation and purity assessment.
- Computational Studies: Molecular docking and dynamics simulations have been applied to derivatives of this compound to predict biological activity and binding modes, particularly in protease and kinase inhibition studies.
- Safety Considerations: Handling Boc2O and Boc-protected compounds requires standard PPE and fume hood use to avoid exposure to CO2 and other decomposition products.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Imidazole ring formation | Aldehyde + oxalaldehyde + ammonium hydroxide | 1-methyl-1H-imidazole-2-carboxylate intermediate | 2–3 days, controlled pH |
| Boc protection | Boc2O + base (NaOH/DMAP), organic solvent | This compound | 0°C to RT, 2–24 h |
| Purification | Flash chromatography or RP-HPLC | Pure Boc-protected product | Solvent gradient optimization |
| Characterization | NMR, IR, MS | Structural confirmation | Confirm Boc and ester groups |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-imidazole-2-carboxylate can undergo several types of chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed
Deprotected Amine: Removal of the Boc group yields the free amine derivative.
Oxidized Products: Depending on the oxidizing agent, various oxidized derivatives of the imidazole ring can be formed.
Reduced Products: Reduction can lead to the formation of reduced imidazole derivatives.
Scientific Research Applications
Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-imidazole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors involving imidazole moieties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, benefiting from the protective Boc group.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: The compound’s stability and reactivity make it useful in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-imidazole-2-carboxylate largely depends on its role as a synthetic intermediate or a protecting group. The Boc group provides steric hindrance, protecting the amine functionality from unwanted reactions. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with enzymes and receptors through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Another Boc-protected compound used in organic synthesis.
tert-Butoxycarbonyl-protected amino acids: Widely used in peptide synthesis for protecting amine groups.
Uniqueness
Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-imidazole-2-carboxylate is unique due to its imidazole ring structure, which imparts specific chemical properties and reactivity. The presence of the Boc group provides versatility in synthetic applications, allowing for selective protection and deprotection of the amine functionality.
Biological Activity
Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-imidazole-2-carboxylate (CAS No. 500701-36-0) is a synthetic organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C₁₁H₁₇N₃O₄
- Molecular Weight : 255.27 g/mol
- Purity : Typically >98% as determined by HPLC
- Storage Conditions : Should be stored in a dry environment at temperatures between 2-8°C.
The compound is primarily known for its role as a protective group in peptide synthesis, which allows for the selective modification of amino acids without interfering with their reactive sites. This property is crucial in the development of peptide-based drugs and biologically active compounds.
Key Biological Activities:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of imidazole compounds exhibit antimicrobial activity against various bacterial strains.
- Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, potentially serving as an inhibitor in biochemical pathways.
- Cytotoxic Effects : Some studies indicate that imidazole derivatives can induce cytotoxicity in cancer cells, making them candidates for anticancer drug development.
Case Studies and Experimental Data
- Peptide Synthesis : Research has shown that this compound is effective in synthesizing cyclic peptides, which have enhanced stability and bioactivity compared to linear peptides .
- Electrophilic Activity : A study demonstrated that imidazole derivatives can act as electrophiles, capable of covalently modifying target proteins, which is a desirable feature for drug candidates aimed at specific therapeutic targets .
- Inhibition Studies : In vitro assays revealed that certain analogs of this compound inhibited critical enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-imidazole-2-carboxylate, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via multi-step reactions involving imidazole ring formation, Boc (tert-butoxycarbonyl) protection, and esterification. Key steps include:
- Imidazole core construction : Cyclocondensation of α-amino carbonyl precursors under acidic or basic conditions.
- Boc protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to protect the amino group .
- Esterification : Methylation of the carboxylic acid intermediate using methyl chloride or diazomethane.
- Optimization : Solvent choice (e.g., DMF for polar intermediates), temperature control (0–25°C to avoid Boc group cleavage), and catalyst selection (e.g., triethylamine for esterification) are critical for yield improvement .
Q. How is the structural integrity of this compound verified, and what analytical techniques are essential?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and Boc/ester functional groups. For example, the Boc group shows characteristic tert-butyl signals at δ ~1.4 ppm (¹H) and ~28 ppm (¹³C) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₈N₃O₄: 268.1297) .
- X-ray crystallography : Single-crystal analysis resolves ambiguous stereochemistry or tautomerism, using programs like SHELXL for refinement .
Q. What is the role of the Boc group in this compound’s synthetic applications?
- Methodology : The Boc group acts as a temporary protecting agent for the imidazole amino group, preventing unwanted side reactions during subsequent steps (e.g., nucleophilic substitution). Deprotection is achieved via acidolysis (e.g., TFA in DCM) to regenerate the free amine for further functionalization .
Advanced Research Questions
Q. How can researchers address contradictions in spectral data during structural characterization?
- Methodology :
- Cross-validation : Compare experimental NMR/IR data with computational predictions (DFT calculations) or literature analogs. For example, unexpected downfield shifts in ¹H NMR may indicate residual solvent interactions or tautomeric equilibria .
- Variable-temperature NMR : Resolve dynamic effects (e.g., rotamerism of the Boc group) by acquiring spectra at different temperatures .
- Crystallographic evidence : Resolve ambiguities in regiochemistry (e.g., 1-methyl vs. 3-methyl substitution) using X-ray structures .
Q. What experimental strategies mitigate challenges in regioselective functionalization of the imidazole ring?
- Methodology :
- Directed metalation : Use directing groups (e.g., ester or Boc) to control substitution patterns. For example, the 4-position is activated for electrophilic substitution due to electron-donating effects of the Boc-amino group .
- Protection/deprotection sequences : Temporarily block reactive sites (e.g., methyl ester hydrolysis to carboxylic acid for selective coupling) .
- Computational modeling : Predict reactive sites using Fukui indices or molecular electrostatic potential maps .
Q. How is this compound applied in drug discovery, and what are key considerations for biological assays?
- Methodology :
- Scaffold for kinase inhibitors : The imidazole core mimics adenine in ATP-binding pockets. Functionalize the Boc-protected amine for hydrogen bonding with kinase active sites .
- Metabolic stability : Replace the methyl ester with bioisosteres (e.g., amides) to enhance in vivo stability.
- Assay design : Use SPR (surface plasmon resonance) for binding affinity measurements and cell-based assays (e.g., IC₅₀ determination) with appropriate controls for ester hydrolysis .
Data Contradiction Analysis
Q. How to resolve discrepancies between calculated and observed elemental analysis results?
- Methodology :
- Purification : Re-crystallize the compound to remove impurities (e.g., unreacted starting materials) that skew CHN analysis.
- Alternative techniques : Use combustion analysis or ICP-MS for trace metal detection if synthesis involves transition metal catalysts .
- Hydrate/solvate identification : TGA/DSC can detect bound solvents contributing to mass discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
